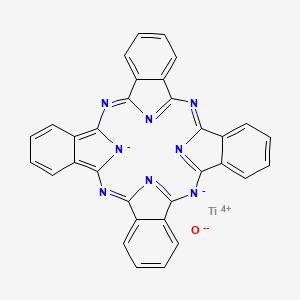

Oxo(phthalocyaninato)titanium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

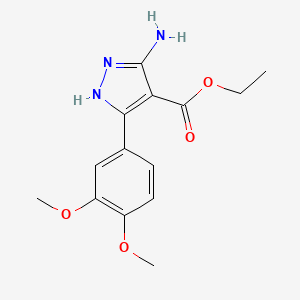

Oxo(phthalocyaninato)titanium, also known as oxotitanium phthalocyanine, is a complex compound that belongs to the family of metallophthalocyanines. These compounds are characterized by their intense color and diverse redox chemistry, which is associated with both the 18π electron system of the phthalocyanine ring and the central metal atom.

准备方法

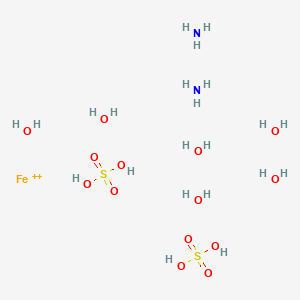

The synthesis of oxo(phthalocyaninato)titanium can be achieved through several methods. One convenient synthetic route involves heating a mixture of 1,2-dicyanobenzene, titanium(IV) butoxide, urea, and 1-octanol at 150°C. This method yields pure this compound with high efficiency. The key pathway in this reaction is the complex formation of titanium(IV) butoxide with ammonia generated by the nucleophilic attack of 1-octanol on urea . Another method involves treating dicyano-benzenes or -naphthalene with titanium(IV) ethoxide and urea in n-pentanol .

化学反应分析

Oxo(phthalocyaninato)titanium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound exhibits reversible redox couples, with the first two reductions being metal-based processes and the last two reductions being ring-based processes. Common reagents used in these reactions include titanium(IV) butoxide, urea, and 1-octanol. The major products formed from these reactions are different oxidation states of the titanium center and modified phthalocyanine rings .

科学研究应用

Oxo(phthalocyaninato)titanium has a wide range of scientific research applications. In chemistry, it is used as a catalyst and in gas diffusion electrodes. In biology and medicine, it serves as a photosensitizer for photodynamic therapy of cancer due to its ability to generate singlet oxygen and hydroxyl radicals under illumination . The compound also finds applications in non-linear optics and as a photoconductive dye in industrial settings .

作用机制

The mechanism of action of oxo(phthalocyaninato)titanium involves its photophysical and photosensitizing properties. When illuminated, the compound generates singlet oxygen and hydroxyl radicals, which are responsible for its phototoxic effects. The high quantum yields of fluorescence and singlet oxygen formation in aqueous solutions make it an effective photosensitizer. The photobleaching of the compound occurs due to the reactivity of hydroxyl radicals, although singlet oxygen is generated more efficiently .

相似化合物的比较

Oxo(phthalocyaninato)titanium can be compared with other metallophthalocyanines, such as oxo(phthalocyaninato)zinc and oxo(phthalocyaninato)copper. These compounds share similar structural features and redox properties but differ in their central metal atoms, which influence their specific applications and reactivity. For example, oxo(phthalocyaninato)zinc is known for its use in gas sensors, while oxo(phthalocyaninato)copper is used in catalysis . Additionally, titanium-oxo clusters, such as phosphorus(V)-substituted titanium-oxo clusters, exhibit similar properties and applications but differ in their ligand structures and coordination chemistry .

属性

分子式 |

C32H16N8OTi |

|---|---|

分子量 |

576.4 g/mol |

IUPAC 名称 |

2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28(38),30(37),31,33,35-nonadecaene;oxygen(2-);titanium(4+) |

InChI |

InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q2*-2;+4 |

InChI 键 |

CRVYMWDARCKYFS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[O-2].[Ti+4] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)

![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)

![(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B12509060.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid](/img/structure/B12509078.png)

![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)chromen-4-one](/img/structure/B12509095.png)